molecular formula C10H19ClO B14645526 2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)- CAS No. 53045-57-1

2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)-

Cat. No.: B14645526
CAS No.: 53045-57-1
M. Wt: 190.71 g/mol
InChI Key: GKUYVIPYBKCVMN-UHFFFAOYSA-N
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Description

2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)-: is an organic compound belonging to the pyran family. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by the presence of a chlorine atom, a methyl group, and a 2-methylpropyl group attached to the tetrahydropyran ring. Its molecular formula is C10H19ClO .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)- can be achieved through various synthetic routes. One common method involves the chlorination of tetrahydropyran derivatives. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 4-hydroxy-2H-pyran derivatives.

    Oxidation: Formation of 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-2-one.

    Reduction: Formation of 4-methyl-2-(2-methylpropyl)tetrahydropyran.

Scientific Research Applications

2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)- has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)- involves its interaction with specific molecular targets. The chlorine atom and other functional groups in the compound can interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A simpler compound without the chlorine and methylpropyl groups.

    4-Chlorotetrahydropyran: Similar structure but lacks the methyl and methylpropyl groups.

    2H-Pyran, 4-methyl-2-(2-methylpropyl)-: Lacks the chlorine atom.

Uniqueness

2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(2-methylpropyl)- is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chlorine atom, methyl group, and methylpropyl group makes it distinct from other pyran derivatives and influences its chemical behavior and applications.

Properties

CAS No.

53045-57-1

Molecular Formula

C10H19ClO

Molecular Weight

190.71 g/mol

IUPAC Name

4-chloro-4-methyl-2-(2-methylpropyl)oxane

InChI

InChI=1S/C10H19ClO/c1-8(2)6-9-7-10(3,11)4-5-12-9/h8-9H,4-7H2,1-3H3

InChI Key

GKUYVIPYBKCVMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CC(CCO1)(C)Cl

Origin of Product

United States

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